N-(2,4-Diiodophenyl)-2,2,2-trifluoroacetamide
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Overview
Description
N-(2,4-Diiodophenyl)-2,2,2-trifluoroacetamide is an organic compound characterized by the presence of iodine and trifluoroacetamide groups. This compound is notable for its unique chemical structure, which includes two iodine atoms attached to a phenyl ring and a trifluoroacetamide group. It has applications in various fields, including chemistry, biology, and medicine, due to its distinctive properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,4-Diiodophenyl)-2,2,2-trifluoroacetamide typically involves the iodination of a phenyl ring followed by the introduction of a trifluoroacetamide group. One common method includes the reaction of 2,4-diiodoaniline with trifluoroacetic anhydride under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale iodination processes followed by acylation. The use of automated reactors and precise control of reaction parameters ensures high yield and purity of the final product. The process may also include purification steps such as recrystallization or chromatography to achieve the desired quality.
Chemical Reactions Analysis
Types of Reactions
N-(2,4-Diiodophenyl)-2,2,2-trifluoroacetamide undergoes various chemical reactions, including:
Substitution Reactions: The iodine atoms can be substituted by other nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering its oxidation state and functional groups.
Coupling Reactions: It can undergo coupling reactions with other aromatic compounds, forming more complex structures.
Common Reagents and Conditions
Substitution: Reagents such as sodium iodide or potassium fluoride in polar solvents.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various halogenated derivatives, while oxidation and reduction can lead to different functionalized compounds.
Scientific Research Applications
N-(2,4-Diiodophenyl)-2,2,2-trifluoroacetamide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis to introduce iodine and trifluoroacetamide groups into molecules.
Biology: Employed in the study of enzyme inhibition and protein interactions due to its ability to form stable complexes with biological molecules.
Medicine: Investigated for its potential use in radiopharmaceuticals and diagnostic imaging, particularly in thyroid studies.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of N-(2,4-Diiodophenyl)-2,2,2-trifluoroacetamide involves its interaction with specific molecular targets. The iodine atoms can form strong bonds with various biological molecules, affecting their function. The trifluoroacetamide group may also play a role in stabilizing these interactions. The compound’s effects are mediated through pathways involving enzyme inhibition and protein binding.
Comparison with Similar Compounds
Similar Compounds
- 2,4-Diiodophenol
- N-(2,4-Diiodophenyl)-2-hydroxyacetamide
- 4,4’-Diiodobiphenyl
Uniqueness
N-(2,4-Diiodophenyl)-2,2,2-trifluoroacetamide is unique due to the presence of both iodine and trifluoroacetamide groups, which confer distinct chemical and biological properties. Its ability to participate in a wide range of reactions and form stable complexes with biological molecules sets it apart from similar compounds.
Properties
CAS No. |
878133-06-3 |
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Molecular Formula |
C8H4F3I2NO |
Molecular Weight |
440.93 g/mol |
IUPAC Name |
N-(2,4-diiodophenyl)-2,2,2-trifluoroacetamide |
InChI |
InChI=1S/C8H4F3I2NO/c9-8(10,11)7(15)14-6-2-1-4(12)3-5(6)13/h1-3H,(H,14,15) |
InChI Key |
MDOSDIKJRFTATI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1I)I)NC(=O)C(F)(F)F |
Origin of Product |
United States |
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